molecular formula C12H22N2O3 B13546509 Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate

Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate

Cat. No.: B13546509
M. Wt: 242.31 g/mol
InChI Key: LSBMLKLUBFTNFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. This compound is known for its role in the preparation of fentanyl analogues and other related derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and chemical compounds .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 4-(2-aminoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8,13H2,1-3H3

InChI Key

LSBMLKLUBFTNFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CN

Origin of Product

United States

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